molecular formula C10H19NO B13858819 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol

Cat. No.: B13858819
M. Wt: 169.26 g/mol
InChI Key: KILFDSKBTPEGEE-UHFFFAOYSA-N
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Description

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol is a chemical compound with a complex structure that includes an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol typically involves the reduction of corresponding ketones or aldehydes. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and solvent conditions.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation processes where the precursor compounds are subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Cyclopropa[a]naphthalene: Shares a similar ring structure but differs in functional groups and overall reactivity.

    1H-Cycloprop[e]azulene: Another compound with a similar cyclic structure but distinct chemical properties.

Uniqueness

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol is unique due to its specific combination of an indole ring with an ethanol functional group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H19NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h8-12H,1-7H2

InChI Key

KILFDSKBTPEGEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CN2)CCO

Origin of Product

United States

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